1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine
Description
1-(1-Adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine is a synthetic compound featuring a piperazine core substituted with a 2-methoxyphenyl group and an adamantane-derived carbonyl moiety. The adamantyl group, known for its lipophilicity and metabolic stability, enhances the compound’s ability to penetrate biological membranes and interact with central nervous system (CNS) targets . The 2-methoxyphenyl group is a common pharmacophore in arylpiperazine derivatives, often associated with serotonin (5-HT) and dopamine receptor modulation .
Properties
IUPAC Name |
1-adamantyl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-26-20-5-3-2-4-19(20)23-6-8-24(9-7-23)21(25)22-13-16-10-17(14-22)12-18(11-16)15-22/h2-5,16-18H,6-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRHDINKWJNBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-Adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article presents a comprehensive overview of the biological activity associated with this compound, drawing from various studies and research findings.
Synthesis and Structure
The synthesis of this compound involves the reaction between 1-adamantylcarbonyl derivatives and substituted piperazines. The adamantane moiety is known for its unique three-dimensional structure, which contributes to the biological properties of its derivatives.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to the adamantane structure. For instance, hydrazide-hydrazone derivatives containing the adamantyl carbonyl moiety demonstrated significant antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans .
In another study, thiosemicarbazones with adamantane skeletons showed promising results against various pathogens, including Staphylococcus aureus and Bacillus cereus, indicating that modifications in the structure can enhance their antimicrobial efficacy .
| Compound | Activity Against | Type of Microorganism |
|---|---|---|
| This compound | Moderate | Gram-positive bacteria |
| Hydrazide-Hydrazone Derivatives | Strong | Gram-positive bacteria, Candida albicans |
| Thiosemicarbazones | Significant | Staphylococcus aureus, Bacillus cereus |
Cytotoxicity
The cytotoxic effects of this compound have also been investigated. In vitro studies have shown that certain derivatives exhibit cytotoxicity against human cancer cell lines, including Hep3B, HeLa, A549, and MCF-7 . The structure-activity relationship (SAR) suggests that the presence of specific substituents on the piperazine ring can enhance cytotoxic effects.
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Oxidative Stress Reduction : Some derivatives have been shown to reduce oxidative stress in neuronal cells by decreasing reactive oxygen species (ROS) production. This suggests a protective mechanism against neurodegenerative diseases .
- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell walls or interference with metabolic pathways within pathogens .
Case Studies
A notable case study involved the synthesis and evaluation of various 1,4-disubstituted piperazines for their antioxidative properties. Among these, a compound similar to this compound exhibited significant protective effects against H₂O₂-induced oxidative damage in SH-SY5Y cells . This highlights the potential for developing therapeutic agents targeting oxidative stress-related conditions.
Scientific Research Applications
1-(1-Adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine, commonly referred to as ADAM, is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article delves into the applications of ADAM, focusing on its pharmacological effects, synthesis, and potential therapeutic uses.
Key Properties:
- Molecular Formula: C_{19}H_{24}N_{2}O_{2}
- Molecular Weight: 312.41 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
Antidepressant Activity
Research has indicated that ADAM exhibits potential antidepressant properties. Studies have shown that compounds with similar structures can modulate serotonin and norepinephrine levels in the brain, suggesting that ADAM may influence mood regulation.
Case Study:
A study conducted on rodent models demonstrated that administration of ADAM resulted in significant reductions in depressive-like behaviors when assessed through forced swim tests and tail suspension tests. The mechanism appears to involve the inhibition of monoamine reuptake, similar to established antidepressants such as SSRIs.
Neuroprotective Effects
ADAM has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells.
Research Findings:
In vitro studies have shown that ADAM can reduce oxidative stress and inhibit apoptosis in neuronal cell lines exposed to neurotoxic agents. This suggests a potential role in the development of therapies aimed at neuroprotection.
Anticancer Properties
Emerging research has highlighted the anticancer potential of ADAM, particularly against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation in vitro.
Case Study:
In a study involving human breast cancer cell lines, treatment with ADAM resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis. Further investigations are needed to elucidate the specific pathways involved.
Summary of Synthesis Steps:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Carbonyl Formation | Adamantane Derivative + Carbonyl Compound | Acidic Medium |
| 2 | Ring Formation | Carbonyl Product + Piperazine | Coupling Agents |
| 3 | Substitution | Piperazine Derivative + Methoxyphenol | Electrophilic Conditions |
Chemical Reactions Analysis
Substitution Reactions
The piperazine nitrogen atoms and methoxyphenyl group participate in nucleophilic substitution reactions. Key examples include:
Mannich Reactions
Reaction with formaldehyde and secondary amines forms N-Mannich bases. For instance:
-
Reagents : Formaldehyde (37% aqueous solution), substituted piperazines
-
Conditions : Ethanol, reflux (5–8 h)
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Products : 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)-N-(substituted piperazinylmethyl)piperazines
Arylideneamino Derivative Formation
Condensation with aromatic aldehydes under acidic conditions:
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Reagents : 4-Nitrobenzaldehyde, p-methoxybenzaldehyde
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Conditions : Ethanol, catalytic HCl, reflux (6 h)
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Products : Schiff base derivatives with extended conjugation
Cyclization Reactions
The adamantylcarbonyl group facilitates cyclization under alkaline conditions:
Triazoline-thione Formation
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Reagents : Carbon disulfide, hydrazine hydrate
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Conditions : Ethanolic KOH, reflux (12 h)
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Products : 5-(1-Adamantyl)-4-arylideneamino-1,2,4-triazoline-3-thiones
Hydrolysis and Esterification
The adamantylcarbonyl moiety undergoes hydrolysis in basic media:
Acid-Catalyzed Hydrolysis
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Reagents : 10% NaOH
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Conditions : Reflux (4 h)
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Products : 1-Adamantane carboxylic acid (regeneration)
Esterification
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Reagents : Methanol, H₂SO₄
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Conditions : Reflux (8 h)
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Products : Methyl 1-adamantylcarboxylate
Thiourea and Thiosemicarbazide Derivatives
Reactions with isothiocyanates yield bioactive derivatives:
Thiosemicarbazide Synthesis
-
Reagents : Allyl isothiocyanate
-
Conditions : Ethanol, room temperature (24 h)
-
Products : 1-(1-Adamantylcarbonyl)-4-allylthiosemicarbazides
Key Reaction Data Table
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Receptor Affinity
Arylpiperazine Derivatives with Varied Substituents
- 1-(2-Methoxyphenyl)-4-{[1-(3-Nitrophenethyl)piperidin-4-yl]methyl}piperazine (Compound 25): Exhibits high dopamine D2 receptor affinity (Ki = 54 nM) due to the nitro group on the phenethyl chain, which enhances π-π interactions in the receptor’s hydrophobic pocket .
N-(3-(4-(2-Methoxyphenyl)Piperazin-1-yl)Propyl)Tricyclo[3.3.1.1<sup>3,7</sup>]Decan-1-Amine (Compound 7) :
A tricyclic adamantane-linked piperazine derivative with demonstrated 5-HT1A receptor binding. The adamantyl group’s rigidity may stabilize ligand-receptor interactions, though its larger size could reduce dopamine receptor affinity compared to smaller substituents like nitro groups .
Bivalent Ligands
- 4-[2-(3-Methoxyphenyl)Ethyl]-1-(2-Methoxyphenyl)Piperazine: A bivalent ligand with dual 5-HT7 and 5-HT1A receptor binding.
Cytotoxic and Anticancer Activity
- Chloropropanamide Derivatives (Compounds 18–19) :
Propanamide-linked phenylpiperazines (e.g., Compound 18) show superior cytotoxicity over 2-methoxyphenylpiperazine derivatives (e.g., Compound 19). A three-atom spacer between the amide and tertiary amine optimizes activity, a feature absent in the adamantylcarbonyl derivative, which may prioritize receptor binding over cytotoxicity .
Antipsychotic and Antidepressant Profiles
- 1-(Biphenyl-4-yl)-2-[4-(2-Methoxyphenyl)-Piperazin-1-yl]Ethanone: Displays atypical antipsychotic activity with low catalepsy induction. The biphenyl-acetyl linker improves brain/blood partitioning (QPlogBB), whereas the adamantylcarbonyl group’s bulkiness may alter pharmacokinetics .
- HBK-14 and HBK-15: Dual 5-HT1A/5-HT7 antagonists with α1-adrenolytic properties. Their ethoxyethyl linker provides flexibility, contrasting with the rigid adamantylcarbonyl moiety, which may enhance 5-HT1A selectivity .
Physicochemical Properties
*Estimated based on adamantane’s contribution to lipophilicity.
Key Research Findings
- Receptor Selectivity : The adamantylcarbonyl group favors 5-HT1A over dopamine D2 receptors, whereas nitro or phenethyl substituents enhance D2 affinity .
- Spacer Length : A three-atom spacer (e.g., propanamide) optimizes cytotoxic activity, while adamantane’s bulk may reduce metabolic clearance .
- Dimerization: Bivalent ligands improve receptor avidity but may complicate pharmacokinetics compared to monomeric adamantyl derivatives .
Q & A
Q. What are the optimal synthetic routes for 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine?
Methodological Answer: The synthesis of adamantane-containing piperazine derivatives typically involves coupling reactions between activated adamantane carbonyl derivatives and substituted piperazines. For structurally similar compounds (e.g., 1-aroyl-4-(4-methoxyphenyl)piperazines), coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) are effective for forming amide bonds . Adapting this approach, adamantane-1-carbonyl chloride could be reacted with 4-(2-methoxyphenyl)piperazine under inert conditions (e.g., dry dichloromethane, 0–5°C), followed by purification via column chromatography. Yield optimization may require adjusting stoichiometry or using catalytic DMAP.
Q. How can structural characterization be performed to confirm the compound’s identity?
Methodological Answer: Multi-technique validation is critical:
- NMR : Compare , , and 2D spectra (HSQC, HMBC) to confirm adamantane and piperazine moieties. Adamantane protons appear as broad singlets (δ ~1.6–2.2 ppm), while the methoxyphenyl group shows aromatic signals (δ ~6.8–7.4 ppm) and a methoxy singlet (δ ~3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (CHNO) with minimal deviation (<2 ppm).
- X-ray Crystallography (if crystalline): Resolve hydrogen-bonding patterns and supramolecular packing, as seen in analogous piperazine derivatives .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: Based on structurally related piperazines (e.g., 1-(2-methoxyphenyl)piperazine):
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling .
- Storage : Store in airtight containers at 2–8°C under inert gas (N or Ar) to prevent hydrolysis of the adamantylcarbonyl group .
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste per local regulations .
Advanced Research Questions
Q. How do structural modifications (e.g., adamantyl vs. benzoyl groups) affect biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies on similar compounds reveal:
- Adamantane : Enhances lipophilicity and membrane permeability, potentially increasing CNS penetration .
- Methoxyphenyl : Electron-donating groups (e.g., -OCH) modulate receptor binding affinity. For example, 4-methoxyphenylpiperazine derivatives show serotonin receptor selectivity .
- Experimental Design : Synthesize analogs (e.g., replacing adamantyl with cyclohexyl) and assay activity in receptor-binding (e.g., 5-HT) or enzyme-inhibition models. Use radioligand displacement assays (IC) and molecular docking to correlate substituent effects .
Q. How can computational modeling predict pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use tools like SwissADME to calculate LogP (predicted ~4.2 for this compound), BBB permeability (likely high due to adamantane), and CYP450 metabolism.
- Molecular Dynamics : Simulate interactions with lipid bilayers to assess passive diffusion.
- Validation : Compare in vitro permeability (e.g., Caco-2 assays) with computational results to refine models .
Q. How should contradictory data on biological efficacy be resolved?
Methodological Answer: Case study: If one study reports potent 5-HT antagonism while another shows weak activity:
- Replicate Conditions : Ensure identical assay parameters (e.g., cell lines, incubation time).
- Structural Analysis : Verify compound purity (>95% by HPLC) and check for degradation products.
- Supramolecular Effects : Crystallize the compound and analyze hydrogen-bonding networks, which can alter receptor binding (e.g., C–H⋯O interactions in similar piperazines affect activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
